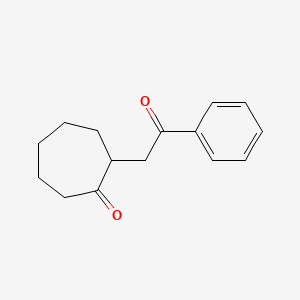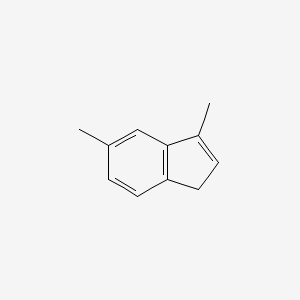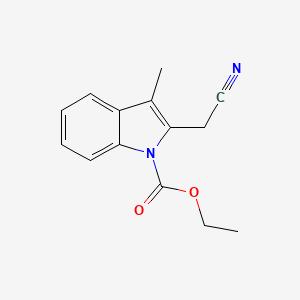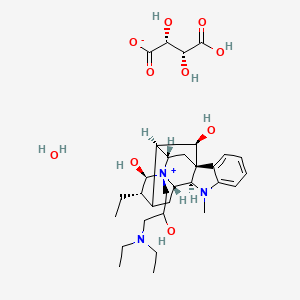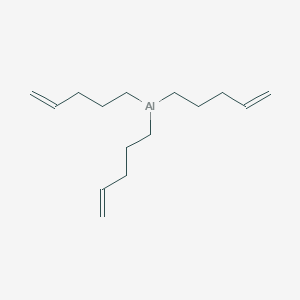
Ethyl 3-cyclohexyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclohexyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 It is a derivative of oxirane, featuring a cyclohexyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclohexyloxirane-2-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase-transfer catalysts may also be employed to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-cyclohexyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Products: Depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-cyclohexyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyclohexyloxirane-2-carboxylate involves its interaction with nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various products. The ester group can also participate in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 3-cyclohexyloxirane-2-carboxylate
- Cyclohexyl oxirane
Comparison: this compound is unique due to the presence of both an oxirane ring and an ethyl ester group. This combination imparts distinct reactivity and potential applications compared to similar compounds. For instance, ethyl 2-oxocyclohexane-1-carboxylate lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions.
Propiedades
Número CAS |
55673-87-5 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 3-cyclohexyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3 |
Clave InChI |
AWUWTBXBMDBZHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



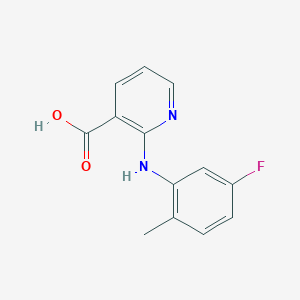
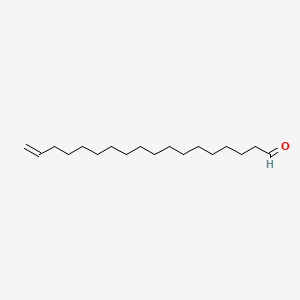
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
